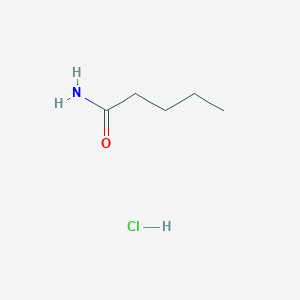

Pentanimidate hydrochloride

Description

Contextualization of Imidate Esters within Organic Synthesis

Imidate esters, also known as imino ethers or carboximidates, are a class of organic compounds characterized by the functional group R-C(=NR')OR''. wikipedia.org They can be considered esters formed from an imidic acid and an alcohol. wikipedia.org These compounds are valuable intermediates in organic synthesis because of their versatile reactivity. numberanalytics.com The significance of imidates lies in their utility as precursors for a variety of other functional groups and complex molecules, including pharmaceuticals, agrochemicals, and novel materials. numberanalytics.comnumberanalytics.com

The most common method for synthesizing imidates is the Pinner reaction, first described in the late 19th century. numberanalytics.comnumberanalytics.com This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a nitrile. wikipedia.orgnumberanalytics.com The resulting products are imidate hydrochloride salts, often referred to as Pinner salts, which are stable and can be isolated as crystalline solids. wikipedia.orgrroij.com

Academic Significance of Imidate Hydrochlorides as Synthetic Intermediates

Imidate hydrochlorides are of considerable academic and industrial importance due to their stability and reactivity. As salts, they are often crystalline and easier to handle compared to their free base forms. The protonated imidate group makes the carbon atom highly electrophilic and susceptible to attack by various nucleophiles. wikipedia.org

This reactivity allows for several key transformations:

Hydrolysis: In the presence of water, imidate hydrochlorides can be hydrolyzed to form carboxylic esters. wikipedia.orgrroij.com

Amidinatio n: Their reaction with ammonia (B1221849) or amines is a common and efficient route to synthesize amidines, which are important structural motifs in many biologically active compounds. wikipedia.orgrroij.com

Heterocycle Synthesis : Imidate hydrochlorides are crucial building blocks for various heterocyclic compounds. For example, they are used in the synthesis of imidazoles, triazoles, and other nitrogen-containing ring systems. rroij.comresearchgate.net

The compound "Pentanimidate hydrochloride" typically refers to an ester derivative of pentanimidic acid, with the methyl and ethyl esters being the most common. These compounds serve as specific and highly useful intermediates in multi-step synthetic pathways.

Structure

3D Structure of Parent

Properties

CAS No. |

141676-82-6 |

|---|---|

Molecular Formula |

C5H12ClNO |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

pentanamide;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H2,6,7);1H |

InChI Key |

WIYDEVSKVYFPPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentanimidate Hydrochloride

Pinner Reaction Pathways for Nitrile Conversion to Imidate Hydrochlorides

The Pinner reaction is the principal acid-catalyzed method for converting nitriles, such as valeronitrile (B87234), into imino ester salts, also known as Pinner salts. wikipedia.orgorganic-chemistry.org This reaction is fundamental for producing pentanimidate hydrochloride and its derivatives. The general mechanism involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), which acts as a catalyst. wikipedia.orgnrochemistry.com This process yields the corresponding imidate hydrochloride salt, which is a versatile intermediate in organic synthesis. wikipedia.orgnrochemistry.com

Optimization of Reaction Conditions for Imidate Formation

The successful synthesis of imidate hydrochlorides via the Pinner reaction is highly dependent on the careful control of several experimental parameters. Due to the thermodynamic instability of the imidate hydrochloride salt, precise optimization of the reaction environment is crucial to maximize yield and purity while preventing decomposition. wikipedia.org

The choice of solvent and the management of temperature are critical for the Pinner reaction. Low temperatures are generally required to prevent the unstable imidate salt from degrading. wikipedia.org

A common approach involves dissolving valeronitrile in an alcohol, such as methanol (B129727) or ethanol (B145695), which serves as both solvent and reactant. researchgate.net The reaction temperature is typically maintained at or below room temperature, often in the range of -10°C to 5°C. researchgate.net For instance, one method specifies cooling a solution of valeronitrile and methanol to between -5°C and -10°C before introducing HCl gas. Another documented procedure carries out the reaction at 5°C, which results in an excellent yield of over 90%. researchgate.net

In some variations, co-solvents are used. A mixture of methanol and dibutyl ether has been employed, with the reaction temperature held below 0°C. researchgate.net Anhydrous ether is also frequently used as an anti-solvent after the reaction is complete to precipitate the imidate hydrochloride product from the solution. google.com

Anhydrous hydrogen chloride gas is the most common and effective catalyst for the Pinner reaction. organic-chemistry.orgnrochemistry.com It is typically bubbled through the cooled nitrile-alcohol solution. While alternative acids like sulfuric acid and phosphoric acid have been explored to avoid the handling issues associated with gaseous HCl, they have not proven as effective for this initial imidate formation step. researchgate.net

Pressure can also be a significant factor in the synthesis. Some industrial-scale preparations apply nitrogen pressure after the introduction of HCl gas. In one specific example, a nitrogen pressure of 1.5 to 2.0 kg/cm ² was applied for 14 hours at a temperature of 0-15°C to drive the reaction to completion. google.comgoogle.com In other cases, the reaction proceeds at atmospheric pressure, relying on extended reaction times of up to 60 hours to ensure complete conversion. researchgate.net

Synthesis of Methyl this compound from Valeronitrile

Methyl this compound is a key intermediate, particularly in the synthesis of pharmaceuticals. Its preparation from valeronitrile and methanol via the Pinner reaction is well-documented, with several optimized protocols available. A general procedure involves cooling a solution of valeronitrile in methanol and bubbling dry HCl gas through it for an extended period. researchgate.net

The reaction is often followed by a work-up procedure that may involve neutralization to obtain the free base or direct precipitation of the hydrochloride salt. The resulting product is typically a semi-solid or crystalline solid. google.com High yields, often exceeding 90%, have been reported. google.com

| Reactants | Solvent(s) | Temperature | Catalyst/Pressure | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Valeronitrile, Methanol | Methanol | -5 to -10°C | HCl gas | 15-18 hours | 96% | |

| Valeronitrile, Methanol | Methanol | 0-15°C | HCl gas, then 1.5-2.0 kg/cm² N₂ pressure | 15-18 hrs (HCl), 14 hrs (Pressure) | 96% | google.com |

| Valeronitrile, Methanol | Methanol, Dibutyl ether | -10 to 0°C | HCl gas | 3-4 hrs (HCl), then 60 hrs stirring | Not specified | researchgate.net |

| Valeronitrile, Methanol | None (Methanol as reactant) | 5°C | HCl gas | 24 hours | >90% | researchgate.net |

Preparation of Ethyl this compound

The synthesis of ethyl this compound follows a similar Pinner reaction pathway, using ethanol as the alcohol reactant instead of methanol. This compound is also a valuable intermediate in the synthesis of various heterocyclic compounds. prepchem.com

A representative synthesis involves cooling a solution of valeronitrile in absolute ethanol to 0°C while bubbling hydrogen chloride gas through it. google.com After an extended period, the resulting viscous solution is diluted with an anhydrous solvent like diethyl ether to precipitate the ethyl this compound salt. The product is then filtered, washed with ether, and dried under vacuum. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Catalyst | Key Steps | Reference |

|---|---|---|---|---|---|---|

| Valeronitrile | Ethanol | Ethanol | 0°C | HCl gas | 1. Bubble HCl gas through ethanol/nitrile solution. 2. Allow to react for several days. 3. Precipitate product with anhydrous ether. | google.com |

One-Pot Synthesis Strategies Involving Imidate Hydrochloride Intermediates

In the context of this compound, several processes utilize this strategy. For example, patents describe the preparation of methyl pentanimidate, which is then directly reacted with glycine (B1666218) in the same reaction vessel or in a streamlined, multi-step process without intermediate purification. google.comgoogle.com This method is particularly advantageous in large-scale industrial production. The process begins with the standard Pinner reaction to form the imidate hydrochloride. Instead of isolating the salt, the reaction mixture is then treated with the next reagent (e.g., glycine and a base) to form more complex downstream products, such as (pentanimidoylamino)acetic acid, a precursor for other valuable compounds. google.com This telescoping of reaction steps avoids a separate isolation and purification step, which is beneficial for both process efficiency and safety. google.comgoogle.com

Elucidation of Reaction Mechanisms Involving Pentanimidate Hydrochloride

Mechanistic Studies of Nucleophilic Additions and Substitutions

The core reactivity of pentanimidate hydrochloride involves its susceptibility to nucleophilic attack. The reaction mechanisms can be broadly categorized into nucleophilic additions to the nitrile precursor and nucleophilic substitutions at the imidate carbon.

The synthesis of the imidate itself proceeds via the Pinner reaction, a classic example of nucleophilic addition to a nitrile. In this reaction, a nitrile such as valeronitrile (B87234) is treated with an alcohol like methanol (B129727) in the presence of anhydrous hydrogen chloride (HCl) gas. google.com The mechanism involves the protonation of the nitrile nitrogen by HCl, which significantly increases the electrophilicity of the nitrile carbon. libretexts.org This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of an iminoether hydrochloride salt, which is the this compound.

Once formed, the imidate is a key substrate for nucleophilic substitution reactions. The carbon atom of the C=N double bond is electrophilic and is readily attacked by nucleophiles. A prominent example is the reaction with primary amines, such as amino acids or their esters. In these reactions, the amino group acts as the nucleophile, attacking the imidate carbon. This leads to the displacement of the alkoxy group (e.g., methoxy) and the formation of an amidine intermediate. The reaction is often carried out under basic or pH-controlled conditions to ensure the amine is in its more nucleophilic, deprotonated state. google.com The mechanism is analogous to a nucleophilic acyl substitution, where the imidate plays a role similar to that of an ester or amide. libretexts.org

Role in Heterocyclic Ring Formation Reactions

This compound is a cornerstone in the synthesis of various heterocyclic compounds, owing to its ability to introduce a functionalized alkyl chain that can participate in subsequent cyclization reactions. researchgate.netbeilstein-journals.org Its most notable application is in the construction of imidazole (B134444) rings, which are core structures in many pharmaceutical agents. derpharmachemica.comnih.gov

A widely utilized strategy for imidazole synthesis involves the condensation of a pentanimidate with an alpha-amino compound, followed by cyclization. derpharmachemica.com The reaction of methyl pentanimidate with glycine (B1666218) or its esters is a key step in the industrial synthesis of intermediates for the antihypertensive drug losartan. lookchem.com

The mechanism proceeds in two main stages:

Amidine Formation: Methyl pentanimidate reacts with glycine under controlled pH conditions (often around 9.6) in a nucleophilic substitution reaction. google.com The amino group of glycine attacks the imidate carbon, displacing the methoxy (B1213986) group to form an N-substituted amidine intermediate, specifically (pentanimidoylamino)acetic acid.

Cyclization and Aromatization: This amidine intermediate is then subjected to cyclization conditions. A common method is the Vilsmeier-Haack reaction, which uses a mixture of a chlorinating agent like phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF). google.com This reagent mixture facilitates the intramolecular cyclization to form the imidazole ring, along with simultaneous chlorination and formylation, yielding functionalized imidazole derivatives such as 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde. lookchem.com

The following interactive table summarizes typical reaction conditions for the condensation and cyclization steps derived from patent literature.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |

| Condensation | Methyl Pentanimidate, Glycine | Sodium Hydroxide | Methanol | 0 - 5, then Room Temp | ~70 (implied) | google.com |

| Cyclization | Condensation Product | POCl₃, DMF, Copper(II) trifluoromethanesulfonate | Toluene | Not specified | Not specified | google.comgoogle.com |

| Alternative Cyclization | Methyl Pentanimidate, 1,3-Dihydroxyacetone (B48652) | Ammonia (B1221849) (high pressure) | Isopropyl Alcohol | 65 - 70 | 79 (for hydroxymethylimidazole) | google.comgoogle.com |

Beyond the direct synthesis of functionalized imidazoles from glycine, this compound facilitates other cyclization pathways to form different heterocyclic structures.

One alternative route involves the reaction of a pentanimidate with 1,3-dihydroxyacetone in the presence of ammonia. google.comgoogle.com This pathway does not proceed through a simple amidine intermediate with an amino acid but instead involves a more complex condensation and cyclization sequence to yield a 2-butyl-4-hydroxymethylimidazole. lookchem.com This reaction often requires elevated temperatures and high pressures of ammonia to achieve acceptable yields. google.comgoogle.com The resulting hydroxymethylimidazole can then be further modified, for example, by oxidation to the corresponding aldehyde. lookchem.com

Another cyclization pathway involves the formation of imidazolinones. The intermediate formed from the condensation of methyl pentanimidate and glycine, (pentanimidoylamino)acetic acid, can undergo cyclization to form 2-substituted imidazolinones, which are themselves valuable precursors for pharmacologically active compounds. These varied cyclization routes highlight the versatility of pentanimidates as building blocks in heterocyclic chemistry. researchgate.netbioblocks.com

Proton Transfer Dynamics and Reaction Energetics

Proton transfer is a fundamental process that governs the reactivity and mechanisms in nearly all reactions involving this compound, from its formation to its subsequent transformations. libretexts.orgrsc.orgrsc.org The energetics of these reactions, determined by the balance of bond breaking and bond formation, dictates the feasibility and outcome of each step. libretexts.orgbritannica.comlibretexts.org

In the Pinner synthesis of this compound, the initial and crucial step is the proton transfer from the strong acid HCl to the nitrogen atom of the valeronitrile. libretexts.org This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like methanol. This acid catalysis is essential for the reaction to proceed at a reasonable rate.

In the subsequent condensation with amines like glycine, proton transfer dynamics are equally critical. The reaction is typically performed at a specific pH, often mildly basic, to deprotonate the ammonium (B1175870) group of the amino acid, thereby generating the more nucleophilic free amine. google.com During the formation of the tetrahedral intermediate after the amine attacks the imidate, protons are transferred between nitrogen and oxygen atoms as the leaving group is expelled. libretexts.org These proton transfers are often rapid and can be mediated by the solvent or other species in the reaction mixture. rsc.orgnih.gov

From an energetics perspective, each step of the reaction mechanism can be classified as endothermic or exothermic. libretexts.orgbritannica.com

Bond Cleavage: Breaking bonds, such as the pi bond in the nitrile during the Pinner reaction or the carbon-oxygen bond of the imidate during condensation, requires an input of energy (endothermic). libretexts.org

Bond Formation: Forming new, more stable bonds, such as the C-O and C-N sigma bonds in the intermediates and products, releases energy (exothermic). libretexts.org

Theoretical Modeling of Reaction Intermediates and Transition States

To gain deeper insight into the complex reaction pathways involving this compound, researchers employ theoretical and computational modeling. sumitomo-chem.co.jp These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed study of transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally. sumitomo-chem.co.jprsc.org

Theoretical modeling serves several key purposes in elucidating these mechanisms:

Mapping Reaction Pathways: By calculating the potential energy surface of a reaction, chemists can map out the entire course from reactants to products. numberanalytics.com This helps to confirm the sequence of bond-forming and bond-breaking events and validates proposed mechanisms. sumitomo-chem.co.jp

Characterizing Intermediates: The structures and relative stabilities of reaction intermediates, such as the protonated nitrile, the tetrahedral intermediate in the condensation step, or the amidine product, can be calculated. libretexts.orgwikipedia.orgnumberanalytics.com This information is vital for understanding why a reaction proceeds along a particular path.

Identifying Transition States: A transition state represents the highest energy point along a reaction coordinate. numberanalytics.comnih.govscienceandpandas.com Computational methods can locate and characterize the geometry and energy of these fleeting structures. The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate. libretexts.org

Evaluating Competing Pathways: In many reactions, side products can form through competing pathways. Theoretical calculations can compare the activation energies for the desired reaction versus potential side reactions, providing a rationale for the observed product distribution and guiding the optimization of reaction conditions to improve selectivity.

The table below outlines some computational methods used to study reaction mechanisms.

| Computational Method | Purpose in Mechanistic Studies | Reference |

| Density Functional Theory (DFT) | Calculating electronic structure, geometry, and energies of molecules, intermediates, and transition states. Widely used for its balance of accuracy and computational cost. | sumitomo-chem.co.jprsc.org |

| Nudged Elastic Band (NEB) | A method for finding the minimum energy path and the transition state structure between known reactants and products. | numberanalytics.comchemrxiv.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electron density to characterize chemical bonds and non-covalent interactions within intermediates and transition states. | - |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time to understand dynamic processes like proton transfer and the role of solvent molecules. | rsc.orgnih.gov |

For the reactions of this compound, computational studies can clarify the precise structure of the Vilsmeier-Haack reagent and its interaction with the amidine intermediate during imidazole ring formation, or model the role of catalysts in lowering the transition state energy. google.com

Advanced Spectroscopic and Chromatographic Characterization of Pentanimidate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.vulcanchem.combenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For pentanimidate hydrochloride, both one-dimensional and two-dimensional NMR techniques are crucial for confirming its molecular structure.

¹H NMR and ¹³C NMR Analyses

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary methods for the characterization of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei, and the coupling patterns in ¹H NMR provide information about adjacent protons.

While specific experimental data for ethyl this compound is not widely published, ¹H NMR data for the related compound, methyl 4-methylthis compound, shows signals at δ 1.05 (triplet, 3H, CH₃), 1.45–1.60 (multiplet, 2H, CH₂), and 3.70 (singlet, 3H, OCH₃) when analyzed in DMSO-d₆. vulcanchem.com Based on the structure of ethyl this compound, the expected chemical shifts in a solvent like CDCl₃ are detailed in the tables below.

Table 1: Predicted ¹H NMR Data for Ethyl this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.2-1.4 | Triplet | 3H |

| CH₂ (ethyl) | 4.0-4.3 | Quartet | 2H |

| CH₂ (pentyl) | 2.2-2.5 | Triplet | 2H |

| CH₂ (pentyl) | 1.5-1.8 | Multiplet | 2H |

| CH₂ (pentyl) | 1.3-1.5 | Multiplet | 2H |

| CH₃ (pentyl) | 0.8-1.0 | Triplet | 3H |

| NH | 9.0-11.0 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for Ethyl this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N | 160-170 |

| O-CH₂ | 60-70 |

| CH₂ (pentyl, adjacent to C=N) | 30-40 |

| CH₂ (pentyl) | 25-35 |

| CH₂ (pentyl) | 20-30 |

| CH₃ (pentyl) | 13-15 |

| CH₃ (ethyl) | 14-16 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the ethyl group (CH₃ and CH₂) and between the adjacent methylene (B1212753) groups of the pentyl chain.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s). For example, the carbon signal around 60-70 ppm would show a cross-peak with the quartet signal of the ethyl CH₂ protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can be used to determine the spatial proximity of atoms, which can be useful in confirming the stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₇H₁₆ClNO). HRMS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Impurity Profiling

Tandem Mass Spectrometry (MS/MS) is an essential technique for the identification and characterization of impurities in pharmaceutical substances. ijpsonline.comamericanpharmaceuticalreview.com In an MS/MS experiment, the molecular ion of an impurity is selected and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern can be used to elucidate the structure of the impurity.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful for impurity profiling, as it allows for the separation of impurities from the main compound before their structural elucidation by MS/MS. ijpsonline.com This is crucial for ensuring the safety and quality of the drug substance by identifying and quantifying any potentially harmful byproducts from the synthesis or degradation products.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy.vulcanchem.combenchchem.com

Infrared and UV-Visible spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For the related methyl 4-methylthis compound, strong absorption bands are observed at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O stretch of the imidate). vulcanchem.com For ethyl this compound, similar characteristic peaks would be expected.

Table 3: Expected IR Absorption Bands for Ethyl this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (salt) | 3100-3300 | Strong, Broad |

| C-H stretch (alkane) | 2850-2960 | Medium to Strong |

| C=N stretch (imidate) | 1640-1690 | Strong |

| C-O stretch (ester) | 1200-1300 | Strong |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. mt.commsu.edu this compound is expected to have limited absorption in the UV-Vis range as it lacks extensive chromophores like conjugated double bonds or aromatic rings. Any observed absorbance would likely be in the lower UV region (around 200-250 nm) due to the n→π* transition of the C=N bond. This technique is generally more useful for quantitative analysis rather than detailed structural elucidation for this type of compound. msu.edu

Vibrational Mode Analysis by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. gatech.edu The IR spectrum of an imidate, such as this compound, exhibits characteristic absorption bands corresponding to specific vibrational modes.

A key feature in the IR spectrum of imidates is the strong absorption band associated with the carbon-nitrogen double bond (C=N) stretching vibration. vulcanchem.com This peak is typically observed in the region of 1650 cm⁻¹. Another significant absorption is the C-O stretch of the imidate group, which appears around 1250 cm⁻¹. vulcanchem.com For imidates containing an N-H bond, a characteristic N-H stretching peak can be found around 3200±50 cm⁻¹. spectroscopyonline.com The analysis of these vibrational modes provides direct evidence for the presence of the core imidate functional group.

The study of molecular vibrations can be further enhanced by normal coordinate analysis, a theoretical method that helps in the assignment of vibrational frequencies to specific atomic motions within the molecule. smu.eduufba.brniscpr.res.in This analysis can provide a more detailed understanding of the bonding and structure of this compound.

Table 1: Characteristic IR Absorption Bands for Imidate Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=N | Stretching | ~1650 vulcanchem.com |

| C-O | Stretching | ~1250 vulcanchem.com |

| N-H | Stretching | 3200 ± 50 spectroscopyonline.com |

Electronic Transitions and Conjugation Analysis by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.org The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

For organic compounds like this compound, common electronic transitions include σ → σ, n → σ, π → π, and n → π transitions. wikipedia.org The presence of the C=N chromophore in the imidate structure is expected to give rise to n → π* and π → π* transitions. nih.gov The n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are typically of lower intensity, while the π → π* transitions are generally more intense. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent environment, leading to bathochromic (red) or hypsochromic (blue) shifts. wikipedia.org Analysis of the UV-Vis spectrum can therefore provide insights into the electronic structure and conjugation within the this compound molecule. nih.govarxiv.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. unige.ch It is widely used for the purity assessment of chemical intermediates like this compound.

Developing a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase, flow rate, and detector. nih.govijrpr.comscirp.org For polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common choice, often utilizing a C18 or C8 column. nih.govijrpr.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as buffers or ion-pairing agents to improve peak shape and resolution. nih.govscirp.orgsysrevpharm.org

Method validation is a critical step to ensure the reliability of the analytical data. researchgate.net This process involves demonstrating the method's linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijrpr.comjournalcsij.com For instance, a validated RP-HPLC method for a similar hydrochloride salt, methylphenidate hydrochloride, demonstrated good linearity over a specific concentration range and achieved low LOD and LOQ values. ijrpr.com

Table 2: Typical Parameters for HPLC Method Development

| Parameter | Description | Example |

| Column | Stationary phase for separation. | C18, C8 nih.govijrpr.com |

| Mobile Phase | Solvent system to elute the analyte. | Acetonitrile/Water with buffer nih.govsysrevpharm.org |

| Flow Rate | Speed at which the mobile phase passes through the column. | 1.0 mL/min nih.gov |

| Detection | Method for detecting the analyte as it elutes. | UV at a specific wavelength ijrpr.com |

| Injection Volume | The amount of sample introduced into the system. | 20 µL ijrpr.com |

Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the mass-analyzing power of MS. googleapis.com This hyphenated technique is invaluable for the structural confirmation of this compound and the identification of impurities. The mass spectrometer provides the molecular weight and fragmentation pattern of the eluted compounds, which aids in their unambiguous identification. sigmaaldrich.com LC-MS is frequently used to monitor the progress of reactions involving imidates and to characterize the resulting products. googleapis.comnih.gov

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. asianpubs.org It is particularly useful for the determination of residual solvents or other volatile impurities that may be present in a sample of this compound from its synthesis. sigmaaldrich.com

Similar to LC-MS, coupling GC with a mass spectrometer (GC-MS) enhances the analytical capabilities by providing mass information for the separated volatile components. researchgate.net This allows for the positive identification of volatile impurities. impactfactor.org The development of a GC-MS method involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good separation and sensitivity. impactfactor.org Headspace GC-MS is a common variation of this technique used for the analysis of organic volatile impurities in pharmaceutical substances. sigmaaldrich.comresearchgate.net

X Ray Crystallographic Investigations of Pentanimidate Hydrochloride Structures

Single Crystal X-Ray Diffraction Analysis for Solid-State Structure

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays, typically from a molybdenum or copper source. chemicalbook.com The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. uu.nl By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be reconstructed. From this map, the positions of the individual atoms in the unit cell are determined, revealing the complete solid-state structure of the compound. uu.nl

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction pattern allows for the determination of the crystal's fundamental properties, including its crystal system, space group, and unit cell parameters. As the specific data for pentanimidate hydrochloride is not available, these parameters remain undetermined for this compound.

The crystal system is a classification of crystals based on their axial systems. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. dcu.ie

The space group provides a detailed description of the symmetry elements present within the crystal structure, including translational and rotational symmetries. nih.gov There are 230 possible space groups in three dimensions. nih.gov

A representative table for crystallographic data, which would be populated if the structure of this compound were determined, is shown below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z (molecules/unit cell) | Undetermined |

Analysis of Molecular Geometry and Conformation

Once the atomic coordinates are determined from a successful SC-XRD experiment, a detailed analysis of the molecular geometry and conformation can be performed. This would reveal the specific spatial arrangement of the atoms in the this compound molecule.

Molecular geometry analysis includes the precise measurement of:

Bond lengths: The distances between the nuclei of two bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles (dihedral angles): The angles that describe the rotation around a chemical bond.

Conformation refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. googleapis.com For a flexible molecule like pentanimidate, there could be multiple possible conformations. X-ray crystallography would identify the specific conformation adopted in the solid state, which is often the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing , is governed by various intermolecular interactions. In the case of a hydrochloride salt, these interactions would likely include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the protonated iminium group (N-H) and the chloride anion (Cl⁻). The amine or imine nitrogen atoms can act as hydrogen bond donors, while the chloride ion is a strong hydrogen bond acceptor.

Dipole-Dipole Interactions: The polar nature of the molecule would lead to dipole-dipole interactions that influence the molecular packing.

The identification of these interactions and the recurring patterns they form, known as supramolecular synthons , is crucial for understanding the crystal's stability and properties. nih.govcrystallography.net The analysis of these motifs provides insight into how the molecules self-assemble into a highly ordered crystalline structure.

Crystallization Methodologies for Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is often a major challenge in X-ray crystallography. uu.nl Several techniques are commonly employed to grow diffraction-quality crystals of small molecules like this compound. These methods involve the slow precipitation of the compound from a supersaturated solution. Common crystallization techniques include:

Slow Evaporation: A solution of the compound is left undisturbed in a container with a loose-fitting cap, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The slow diffusion of the less-soluble solvent vapor into the compound's solution induces crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystals to form.

Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface between the two liquids can lead to crystal growth.

The choice of solvent or solvent system is critical and is often determined empirically through screening various conditions. icdd.com

Computational Chemistry and Theoretical Characterization of Pentanimidate Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its reactivity. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. wsu.edu It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like pentanimidate hydrochloride, DFT calculations would typically be employed to optimize the molecular geometry, calculate electronic properties, and map out potential energy surfaces.

DFT studies involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)), which approximates the distribution of electrons in atomic orbitals. mdpi.com These calculations can yield crucial information, such as the molecular electrostatic potential (MEP). The MEP map for this compound would visualize the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. The protonated iminium nitrogen and the chloride counter-ion would be prominent features, highlighting the molecule's ionic character and potential for hydrogen bonding.

Table 1: Key Properties Obtainable from DFT Calculations for this compound

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D structure with corresponding bond lengths and angles. |

| Electron Density | Shows the probability of finding an electron in a particular region of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions and chemical reactions. mdpi.com |

| Atomic Charges | Quantifies the partial charge on each atom, indicating local polarity. |

| Thermodynamic Properties | Calculates enthalpy, entropy, and Gibbs free energy for predicting reaction spontaneity. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of these orbitals are critical for understanding a molecule's stability and reactivity.

For this compound, the HOMO would likely be localized on the chloride anion or the oxygen atom of the imidate group, indicating these are the primary sites for electron donation. The LUMO would be expected to be centered on the carbon-nitrogen double bond of the protonated imidate cation, specifically the carbon atom, marking it as the principal site for accepting electrons in a nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Table 2: Conceptual Frontier Molecular Orbital Characteristics for this compound

| Orbital | Expected Primary Localization | Role in Reactivity |

| HOMO | Chloride ion (Cl⁻) / Oxygen atom | Electron Donor (Nucleophilic center) |

| LUMO | Imidate Carbon (C=N⁺H) | Electron Acceptor (Electrophilic center) |

| HOMO-1 | Imidate functional group | Inner-shell electron donation |

| LUMO+1 | Alkyl chain / Imidate group | Secondary sites for electron acceptance |

Conformational Analysis and Energy Landscapes

Protonation of the imine nitrogen significantly influences conformational preferences through electrostatic interactions and hyperconjugation. nih.gov Studies on related protonated systems, such as heteroaromatic ethers, have shown that the presence of a positive charge can dictate the preferred orientation of adjacent groups, often favoring an anti conformation to minimize electrostatic repulsion. nih.govresearchgate.net In the case of this compound, this would likely translate to a preference for a trans or anti-periplanar arrangement of the alkyl chain relative to the methoxy (B1213986) group across the C=N bond.

A potential energy surface (PES) can be generated by systematically rotating specific dihedral angles and calculating the energy at each point using quantum chemical methods. This landscape reveals the low-energy conformers as minima and the transition states between them as saddle points.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (R-C-N-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| E-isomer, anti-periplanar | ~180° | 0.00 (most stable) | High |

| E-isomer, syn-periplanar | ~0° | > 3.0 | Low |

| Z-isomer, anti-periplanar | ~180° | Higher than E-isomer | Very Low |

| Z-isomer, syn-periplanar | ~0° | Highest energy | Negligible |

Note: This table is illustrative and based on general principles of conformational analysis for protonated imino ethers. Specific values would require dedicated computational studies.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. frontiersin.orgresearchgate.net For this compound, key spectra such as Nuclear Magnetic Resonance (NMR) and infrared (IR) can be simulated.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. wsu.edu The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. To achieve high accuracy, it is often necessary to perform a conformational search and calculate a Boltzmann-averaged spectrum over the low-energy conformers, as chemical shifts are highly sensitive to the local electronic environment and molecular geometry. frontiersin.org Solvent effects can also be included through computational models like the Polarizable Continuum Model (PCM). mdpi.com

Vibrational Spectroscopy: The simulation of IR and Raman spectra involves calculating the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and intensities of the normal modes. For this compound, the predicted IR spectrum would show characteristic peaks for the C=N⁺H stretching and bending modes, C-O stretching, and various C-H stretching and bending vibrations. Comparing the computed spectrum with experimental data can confirm the presence of specific functional groups and provide evidence for the calculated lowest-energy conformation.

Table 4: Computationally Predictable Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Required Computational Method |

| ¹H and ¹³C NMR | Chemical Shifts (δ), Coupling Constants (J) | GIAO, DFT (often with conformational averaging) |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | DFT Frequency Calculation |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹), Activities | DFT Frequency Calculation |

| UV-Vis Spectroscopy | Excitation Energies, Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

Future Research Trajectories and Advanced Concepts in Pentanimidate Hydrochloride Chemistry

Mechanistic Insights into Novel Pentanimidate-Mediated Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methodologies. For pentanimidate-mediated transformations, researchers are employing a combination of kinetic studies, isotopic labeling, and computational modeling to unravel the intricate pathways of these reactions.

One area of focus is the formation of imidazole (B134444) rings, a common scaffold in pharmaceuticals. Mechanistic insights into the role of pentanimidate derivatives in imidazole synthesis can be gained through several advanced techniques:

Isotopic Labeling: By tracking isotopes such as ¹³C or ¹⁵N in reactants like glycine (B1666218), chemists can map the formation of bonds during the synthesis of amidine intermediates.

Kinetic Studies: In-situ infrared (IR) spectroscopy allows for the real-time monitoring of reaction progress, helping to identify rate-determining steps.

Computational Modeling: Density Functional Theory (DFT) calculations are instrumental in comparing the energy pathways of cyclization versus potential side reactions. These computational studies have highlighted the critical role of intermediates like dichlorotriphenylphosphorane (B105816) in facilitating ring closure.

For instance, the reaction of methyl pentanimidate with glycine under basic conditions to form (pentanimidoylamino)acetic acid is a key step in the synthesis of certain imidazole derivatives. Detailed mechanistic studies of this and similar transformations are crucial for optimizing reaction conditions and improving yields. beilstein-journals.org

A key reaction involving a pentanimidate derivative is the directed Vilsmeier formylation of methyl pentanimidate with glycine, which yields the important intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde. researchgate.netresearchgate.net This intermediate is a significant component in the synthesis of Losartan. researchgate.net Understanding the precise mechanism of this multi-step process, including the cyclization and formylation steps, is essential for its application in medicinal chemistry. beilstein-journals.org

Rational Design of Pentanimidate-Derived Catalysts and Ligands

The principles of rational catalyst design, which aim to create catalysts with enhanced activity and selectivity, are being increasingly applied to pentanimidate-derived structures. rsc.orgsciopen.com This involves a synergistic approach combining experimental synthesis and theoretical modeling to develop novel catalysts and ligands. creative-quantum.eu

The design of effective catalysts often relies on several key strategies: nih.gov

Structural Conduciveness: The catalyst's structure must facilitate the desired chemical reaction. nih.gov

Favorable Thermodynamics: Tuning the electronic properties of the catalyst can make the reaction more favorable. nih.gov

Optimal Rigidity and Flexibility: The catalyst needs to be rigid enough to maintain a stable structure but flexible enough to allow for the necessary conformational changes during the reaction. nih.gov

Pentanimidate moieties can be incorporated into larger ligand frameworks to modulate the electronic and steric properties of metal centers in homogeneous catalysis. nih.gov The design process for these ligands involves:

Computational Screening: High-throughput virtual screening can identify promising ligand candidates. nih.gov

Synthesis and Characterization: The most promising candidates are then synthesized and their structures confirmed using techniques like NMR spectroscopy and X-ray crystallography. mdpi.com

Catalytic Testing: The performance of the new catalysts is evaluated in benchmark reactions. mdpi.com

For example, the development of new chiral bismuth–rhodium paddlewheel catalysts has been guided by the principle of using London dispersion forces to stabilize the chiral ligand sphere, leading to enhanced selectivity in various reactions. nih.gov While not directly involving pentanimidate, this approach demonstrates the power of rational design in creating highly efficient catalysts. The insights gained can be applied to the design of pentanimidate-derived ligands.

The table below illustrates a hypothetical screening of pentanimidate-derived ligands in a generic cross-coupling reaction, showcasing how rational design principles could be applied.

| Ligand ID | Pentanimidate Derivative | Metal Center | Key Design Feature | Predicted Activity | Predicted Selectivity |

| PL-01 | N-aryl pentanimidate | Palladium | Electron-donating substituent | High | Moderate |

| PL-02 | N-alkyl pentanimidate | Nickel | Sterically bulky alkyl group | Moderate | High |

| PL-03 | Chiral pentanimidate | Rhodium | Chiral backbone for asymmetry | High | High (enantioselective) |

Exploration of Pentanimidate Hydrochloride in Material Science Applications (Hypothetical/Emerging)

While the primary applications of this compound have been in organic synthesis, its unique chemical properties suggest potential, albeit largely hypothetical, applications in material science. vulcanchem.comchemscene.com The imidate functional group, with its inherent reactivity, could be harnessed to create novel polymers and functional materials. vulcanchem.com

One emerging area of investigation is the use of this compound derivatives as crosslinking agents in epoxy resins. vulcanchem.com The hydrochloride salt can accelerate curing reactions at ambient temperatures, potentially leading to more energy-efficient manufacturing processes. vulcanchem.com

Further hypothetical applications could include:

Polymer Synthesis: Pentanimidates could serve as monomers or precursors for the synthesis of novel polymers with unique thermal or mechanical properties. The imidate linkage could be designed to be cleavable under specific conditions, leading to degradable or recyclable materials.

Surface Modification: The reactivity of the imidate group could be utilized to functionalize surfaces, imparting new properties such as hydrophobicity, biocompatibility, or catalytic activity.

Functional Dyes and Pigments: By incorporating chromophoric groups into the pentanimidate structure, it may be possible to create novel dyes and pigments with specific optical properties. The synthesis of novel azaheterocyclic molecules, including water-soluble hydrochloride forms, has been explored in the context of fluorescent materials. researchgate.net

The following table outlines some hypothetical material science applications and the key properties of this compound that would be exploited.

| Hypothetical Application | Key Pentanimidate Property | Potential Advantage |

| Epoxy Resin Curing Agent | Reactivity of the imidate group | Ambient temperature curing |

| Degradable Polymers | Cleavable imidate linkage | Controlled degradation |

| Functional Surface Coatings | Versatile chemical handle | Tailorable surface properties |

Computational-Experimental Synergy for Reaction Pathway Optimization

The synergy between computational chemistry and experimental work is a powerful paradigm for modern chemical research. embo.orgrsc.org This integrated approach is particularly valuable for optimizing reaction pathways involving this compound, allowing for a more rapid and efficient development of new synthetic methods. numberanalytics.comuci.edu

Computational modeling, particularly using Density Functional Theory (DFT), plays a pivotal role in predicting reaction pathways. catalysis.blog By calculating the potential energy surfaces of reactants, intermediates, and products, chemists can identify the most favorable reaction routes and the associated energy barriers. catalysis.blog This information is invaluable for:

Predicting Reaction Outcomes: Computational models can help predict the products of a reaction before it is even attempted in the lab. numberanalytics.com

Understanding Reaction Mechanisms: DFT calculations can provide detailed insights into the transition state structures and the electronic effects that govern reactivity. mit.edu

Designing New Reactions: By modeling hypothetical reactions, chemists can identify promising new transformations to explore experimentally. mit.edu

The integration of experimental data with computational techniques provides a more complete understanding of the system than either approach could achieve alone. mdpi.com For example, experimental kinetic data can be used to validate and refine computational models, while computational results can guide the design of new experiments to test specific mechanistic hypotheses. embo.org

A recent development in this area is the use of machine learning models to predict transition state structures, a process that is traditionally very time-consuming with quantum chemistry methods. mit.edu These models, trained on large datasets of calculated reaction data, can rapidly generate plausible transition state structures for new reactions. mit.edu

The table below summarizes the synergistic roles of computational and experimental approaches in optimizing a hypothetical pentanimidate-mediated reaction.

| Research Phase | Computational Approach | Experimental Approach | Synergy |

| Mechanistic Elucidation | DFT calculations of reaction pathways and transition states | Kinetic studies and isotopic labeling | Validation of computational models and interpretation of experimental data |

| Catalyst Design | Virtual screening of potential ligands | Synthesis and testing of new catalysts | Rational selection of experimental targets and feedback for model improvement |

| Reaction Optimization | Modeling the effect of different reaction conditions | Systematic variation of temperature, solvent, and reactants | Efficient identification of optimal conditions and deeper understanding of their effects |

Q & A

Q. How is pentanimidate hydrochloride synthesized in laboratory settings?

this compound is synthesized via the Pinner reaction , starting with valeronitrile. The process involves:

- Treating valeronitrile with HCl gas in methanol to form the imidate intermediate.

- Neutralizing the intermediate with sodium methoxide (CH₃ONa) instead of NaOH to avoid hydrolysis, yielding methyl pentanimidate.

- Isolating the final product as the hydrochloride salt. This method achieves a yield of ~93.4% and simplifies the route by substituting NaOH with CH₃ONa .

Q. What analytical methods confirm the purity and structure of this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) for quantifying purity against pharmacopeial standards .

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation (e.g., verifying the molecular formula C₆H₁₄ClNO) .

- Infrared Spectroscopy (IR) to confirm functional groups like the imidate moiety.

Q. What is the role of this compound in synthesizing losartan intermediates?

this compound is a critical precursor in forming 2-butyl-5-chloroimidazole , a key intermediate for losartan (an antihypertensive drug). It reacts with glycine methyl ester to generate an amidine intermediate, which undergoes cyclization and chlorination to yield the imidazole core .

Advanced Research Questions

Q. What are the common side reactions during this compound synthesis, and how can they be mitigated?

- Hydrolysis of the imidate intermediate : Avoid aqueous conditions and use CH₃ONa instead of NaOH to minimize hydrolysis .

- Byproduct formation from incomplete neutralization : Optimize reaction stoichiometry and monitor pH during neutralization.

- Residual solvents : Use vacuum drying and confirm purity via GC-MS .

Q. How can researchers optimize reaction yields in multi-step syntheses using this compound?

- Catalyst selection : Triphenylphosphine and carbon tetrachloride improve cyclization efficiency in imidazole formation .

- Temperature control : Maintain low temperatures during HCl gas introduction to prevent side reactions .

- Solvent choice : Use anhydrous methanol to enhance imidate stability .

Q. What strategies resolve contradictions between computational predictions and experimental data in this compound reactions?

Q. How does this compound contribute to imidazole ring formation in drug synthesis?

It reacts with α-aminonitriles or glycine derivatives to form amidines, which cyclize under Vilsmeier conditions (POCl₃) or with dichlorotriphenylphosphorane to construct imidazole rings. This is critical for synthesizing antihypertensive and antifungal agents .

Q. What are the best practices for handling and storing this compound?

- Storage : Aliquot stock solutions in sealed vials at -20°C; avoid freeze-thaw cycles .

- Safety : Use nitrile gloves (verified via manufacturer compatibility charts) and work in fume hoods to limit HCl exposure .

Q. How can researchers validate the absence of residual solvents or byproducts in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.